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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)-3-methylpyridine

Cat. No.: B13571636

Get Quote

\\

Technical Monograph: 4-(Azetidin-3-yl)-3-
methylpyridine

A Privileged sp?-sp® Hybrid Scaffold for Kinase & GPCR
Ligand Design[1]

Part 1: Structural Identity & Physicochemical
Core[1][2]

This molecule represents a high-value "fragment” in Fragment-Based Drug Discovery (FBDD).
[1] It combines the electron-deficient, hydrogen-bond accepting nature of 3-methylpyridine with
the conformationally restricted, metabolic stability of the azetidine ring.[1]

Chemical Identifiers
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Identifier Type Value

IUPAC Name 4-(Azetidin-3-yl)-3-methylpyridine
Common Name 3-(3-Methylpyridin-4-yl)azetidine
Molecular Formula CoH12N2

Molecular Weight 148.21 g/mol

Canonical SMILES CC1=C(C=CN=C1)C2CNC2
Isomeric SMILES CC1=C(C2CNC2)C=CN=C1

INChl=1S/C9H12N2/c1-7-6-11-5-4-8(7)9-2-10-3-

InChl Strin
g 9/h4-6,9-10H,2-3H2,1H3

XZQOIXSXXZIHQD-UHFFFAQY SA-

InChlKey
N(Computed)

Physicochemical Profile (Predicted)

e cLogP: ~0.6 (Highly desirable for CNS penetration and oral bioavailability).
o TPSA: ~25 A2 (Low polar surface area, suggesting good membrane permeability).

o pKa (Pyridine N): ~5.8 (The 3-methyl group slightly increases basicity via inductive effect
compared to pyridine).[1]

e pKa (Azetidine N): ~10.5 (Typical secondary amine).

Part 2: Synthetic Methodology (The "Field-Proven"
Protocol)

Synthesizing sp?-sp? linkages between electron-deficient heterocycles (pyridine) and strained
rings (azetidine) is historically challenging due to the instability of azetidinyl-metal species.[1]

The Recommended Protocol:Nickel-Catalyzed Reductive Cross-Coupling. Why this method?
Traditional nucleophilic aromatic substitution (SnAr) fails here because the 3-methyl group
sterically hinders the C4 position, and the pyridine is not sufficiently activated. Standard Suzuki
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couplings often suffer from protodeboronation of the azetidine partner. The Ni-catalyzed
reductive coupling allows the use of stable alkyl halides.

Reaction Scheme (Graphviz/DOT)
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Figure 1: Nickel-catalyzed reductive cross-coupling strategy for assembling the pyridine-
azetidine scaffold.

Detailed Experimental Protocol

Step 1: Reductive Cross-Coupling

(3x).

Setup: Flame-dry a 50 mL Schlenk tube equipped with a stir bar. Cycle with Argon/Vacuum

o Reagents: Add 4-bromo-3-methylpyridine (1.0 equiv, 5 mmol) and 1-Boc-3-iodoazetidine (1.5

equiv).

e Catalyst System: Add NiClz-glyme (10 mol%) and dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 15

mol%).[1]

¢ Reductant: Add Manganese powder (3.0 equiv, <10 micron particle size is critical for
kinetics).

e Solvent: Add anhydrous DMA (Dimethylacetamide) [0.2 M concentration].

o Additives: Add TMSCI (20 mol%) or Nal (0.5 equiv) to activate the Mn surface and facilitate

halide exchange.
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e Reaction: Stir vigorously at 60°C for 12—16 hours. The solution typically turns deep
purple/black (active Ni(0) species).

o Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with LiCl (5% aq) to
remove DMA. Dry over Na2SOa.

 Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate tert-butyl 3-(3-
methylpyridin-4-yl)azetidine-1-carboxylate.[1]

Step 2: Boc-Deprotection

Dissolve the intermediate in DCM (5 mL/mmol).

Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

Warm to room temperature and stir for 2 hours.

Critical Isolation Step: Evaporate volatiles. The product exists as a TFA salt. To obtain the
free base, pass through a SCX-2 (Strong Cation Exchange) cartridge:

o Load mixture (in MeOH).
o Wash with MeOH (removes non-basic impurities).
o Elute product with 2M NHs in MeOH.

o Concentrate to yield 4-(Azetidin-3-yl)-3-methylpyridine as a pale yellow oil/solid.[1]

Part 3: Strategic Applications in Drug Discovery
The "Magic Methyl" Effect & Vector Analysis

The 3-methyl group on the pyridine is not merely decoration; it serves a critical conformational
lock function.

o Twisted Geometry: The steric clash between the 3-methyl group and the azetidine ring forces
the azetidine ring out of coplanarity with the pyridine. This creates a distinct 3D vector
compared to the flat 4-pyridyl-azetidine analog.[1]
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 Solubility: This twist disrupts crystal packing energy, often significantly improving agueous
solubility compared to planar analogs.

Biological Signaling & Target Relevance

This scaffold is frequently employed in inhibitors for the JAK-STAT pathway and Tyrosine

Kinases.[1]
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Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]
Bioisosterism
The azetidine ring acts as a bioisostere for:

» Piperidine: Reduces lipophilicity (lower LogD) and molecular weight ("Ligand Efficiency"
booster).

o Cyclobutane: Adds a solubilizing amine handle for further functionalization (e.g., reductive
amination or amide coupling).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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